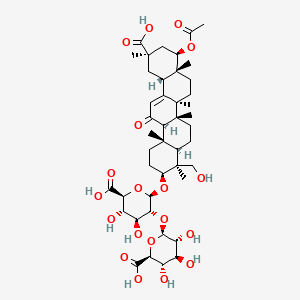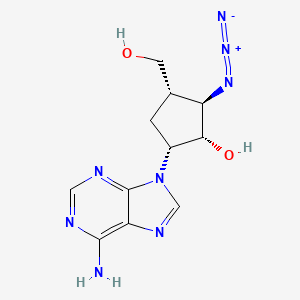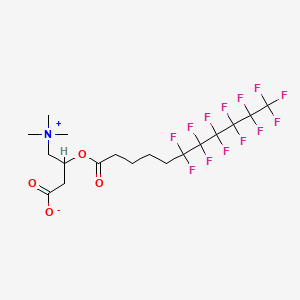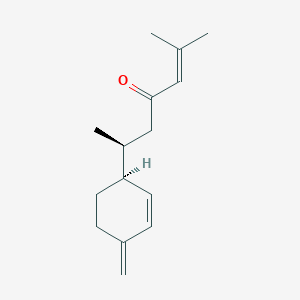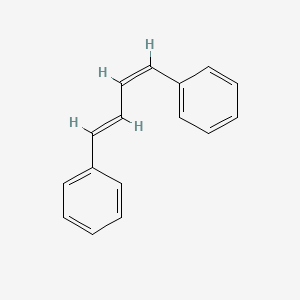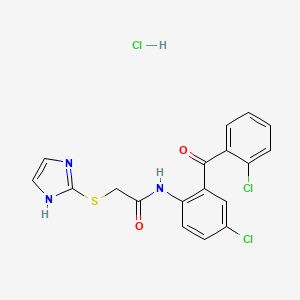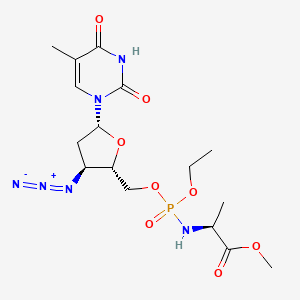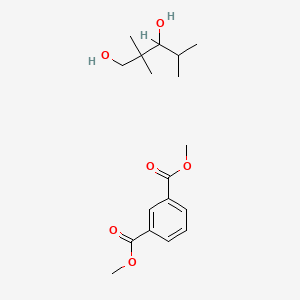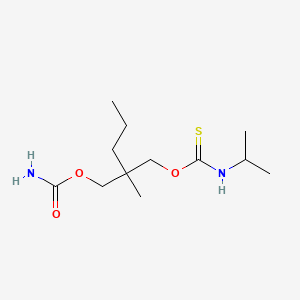
Benzenesulfonic acid, 2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt is a complex organic compound. It is characterized by multiple sulfonic acid groups and azo linkages, making it a highly functionalized molecule. This compound is often used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt involves multiple steps. The process typically starts with the sulfonation of benzene derivatives, followed by azo coupling reactions. The reaction conditions often require acidic or basic environments to facilitate the formation of azo bonds and sulfonic acid groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction temperatures further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonic acid derivatives.
Applications De Recherche Scientifique
Benzenesulfonic acid, 2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
Mécanisme D'action
The compound exerts its effects through its multiple functional groups. The sulfonic acid groups enhance its solubility in water, while the azo linkages allow it to participate in electron transfer reactions. The molecular targets and pathways involved include interactions with proteins and enzymes, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid, 3,3’-azoxybis[6-[2-[2-sulfo-4-[[4-[(4-sulfophenyl)azo]-1-naphthalenyl]azo]phenyl]ethenyl]-, hexasodium salt: .
Benzenesulfonic acid, 4-((4-((4-sulfophenyl)azo)phenyl)azo)-2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-, potassium sodium salt: .
Uniqueness
The uniqueness of benzenesulfonic acid, 2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt lies in its specific arrangement of sulfonic acid groups and azo linkages. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
120206-81-7 |
|---|---|
Formule moléculaire |
C38H24K2N8Na2O13S4 |
Poids moléculaire |
1053.1 g/mol |
Nom IUPAC |
dipotassium;disodium;2-[(E)-2-[4-[oxido-[4-[(4-sulfonatophenyl)diazenyl]phenyl]iminoazaniumyl]-2-sulfonatophenyl]ethenyl]-5-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C38H28N8O13S4.2K.2Na/c47-46(45-32-12-10-29(11-13-32)40-42-31-16-21-36(22-17-31)61(51,52)53)34-18-4-26(38(24-34)63(57,58)59)2-1-25-3-5-33(23-37(25)62(54,55)56)44-43-28-8-6-27(7-9-28)39-41-30-14-19-35(20-15-30)60(48,49)50;;;;/h1-24H,(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59);;;;/q;4*+1/p-4/b2-1+,41-39?,42-40?,44-43?,46-45?;;;; |
Clé InChI |
DLRFRYFFSFFJEA-UUZMALMOSA-J |
SMILES isomérique |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)[N+](=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+] |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


